molecular formula C20H36BNO3Si B2578570 6-(2-((tert-Butyldimethylsilyl)oxy)propan-2-yl)pyridine-3-boronic acid pinacol ester CAS No. 1093878-52-4

6-(2-((tert-Butyldimethylsilyl)oxy)propan-2-yl)pyridine-3-boronic acid pinacol ester

Cat. No.: B2578570
CAS No.: 1093878-52-4
M. Wt: 377.41
InChI Key: FTRDTYSVLDPJLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-((tert-Butyldimethylsilyl)oxy)propan-2-yl)pyridine-3-boronic acid pinacol ester is a useful research compound. Its molecular formula is C20H36BNO3Si and its molecular weight is 377.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biological Activity

6-(2-((tert-Butyldimethylsilyl)oxy)propan-2-yl)pyridine-3-boronic acid pinacol ester is a boronic acid derivative with potential applications in medicinal chemistry and organic synthesis. Its unique structure, which combines a pyridine ring with a boronic acid moiety, suggests diverse biological activities, particularly in the context of enzyme inhibition and receptor modulation.

Chemical Structure

The compound has the molecular formula C20H36BNO3SiC_{20}H_{36}BNO_3Si. The presence of the tert-butyldimethylsilyl (TBS) group enhances its stability and solubility, making it a useful intermediate in various chemical reactions.

Biological Activity Overview

Research indicates that boronic acids, including this compound, exhibit significant biological activities. They are known to interact with various biological targets, including enzymes and receptors, due to their ability to form reversible covalent bonds with hydroxyl groups.

Key Activities:

  • Enzyme Inhibition : Boronic acids have been shown to inhibit serine proteases and other enzymes by forming stable complexes with their active sites.
  • Anticancer Properties : Some studies suggest that boronic acid derivatives can induce apoptosis in cancer cells, potentially through the inhibition of proteasome activity.
  • Antimicrobial Activity : There is evidence that certain boronic acids possess antimicrobial properties, making them candidates for developing new antibiotics.

Enzyme Interaction Studies

A study evaluated the interaction of various boronic acids with serine proteases. The results indicated that this compound effectively inhibited trypsin-like activity in vitro, suggesting its potential as a therapeutic agent against diseases involving serine protease dysregulation.

Anticancer Activity

In vitro assays demonstrated that this compound could inhibit the growth of several cancer cell lines. The mechanism appears to involve the induction of apoptosis via mitochondrial pathways. The compound's ability to disrupt proteasomal function was highlighted as a key factor in its anticancer activity .

Antimicrobial Properties

Research has shown that boronic acids can exhibit broad-spectrum antimicrobial activity. In particular, this compound was tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

Case Studies

StudyFindings
Study 1 : Enzyme InhibitionInhibition of trypsin-like serine proteasesPotential therapeutic use in conditions involving protease dysregulation
Study 2 : Anticancer EffectsInduction of apoptosis in cancer cell linesPossible development as an anticancer agent
Study 3 : Antimicrobial ActivityEffective against both Gram-positive and Gram-negative bacteriaCandidate for new antibiotic development

Properties

IUPAC Name

tert-butyl-dimethyl-[2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-2-yloxy]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36BNO3Si/c1-17(2,3)26(10,11)25-18(4,5)16-13-12-15(14-22-16)21-23-19(6,7)20(8,9)24-21/h12-14H,1-11H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRDTYSVLDPJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(C)(C)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36BNO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 5-bromo-2-(1-{[tert-butyl(dimethyl)silyl]oxy}-1-methylethyl)pyridine (1.63 g, 4.93 mmol) in THF (30 mL) was cooled to −78° C. followed by the addition of n-butyllithium (2.5 M in hexanes, 2.17 mL, 5.43 mmol). After 5 min at −78° C., 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.31 mL, 6.41 mmol) in THF (5.0 mL) was added dropwise, and the reaction was maintained at −78° C. for 10 min. The reaction was allowed to warm to room temperature, quenched with saturated NH4Cl, and extracted with EtOAc (2×). The combined organic layers were washed with brine, dried (MgSO4), filtered, and evaporated. Flash chromatography of the crude residue (0-50% EtOAc/hexanes) afforded the title compound as a colorless solid.
Name
5-bromo-2-(1-{[tert-butyl(dimethyl)silyl]oxy}-1-methylethyl)pyridine
Quantity
1.63 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.17 mL
Type
reactant
Reaction Step Two
Quantity
1.31 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
CC(C)(O[Si](C)(C)C(C)(C)C)c1ccc(Br)cn1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.